molecular formula C34H29N3O2S2 B11516358 2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide

2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide

Cat. No.: B11516358
M. Wt: 575.7 g/mol
InChI Key: DNZWHJIOIDQGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an anthracene moiety, a benzothiazole ring, and a butoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Anthracene Moiety: The anthracene moiety is introduced through a condensation reaction between anthracene-9-carbaldehyde and the amino group of the benzothiazole derivative.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group is attached via a nucleophilic substitution reaction involving 4-butoxyphenylamine and an appropriate acylating agent.

    Final Assembly: The final compound is assembled by coupling the intermediate products through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting imine groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the anthracene moiety may intercalate with DNA, while the benzothiazole ring may interact with protein active sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the butoxyphenyl group, in particular, may enhance its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C34H29N3O2S2

Molecular Weight

575.7 g/mol

IUPAC Name

2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(4-butoxyphenyl)acetamide

InChI

InChI=1S/C34H29N3O2S2/c1-2-3-18-39-27-15-12-25(13-16-27)36-33(38)22-40-34-37-31-17-14-26(20-32(31)41-34)35-21-30-28-10-6-4-8-23(28)19-24-9-5-7-11-29(24)30/h4-17,19-21H,2-3,18,22H2,1H3,(H,36,38)

InChI Key

DNZWHJIOIDQGDG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.